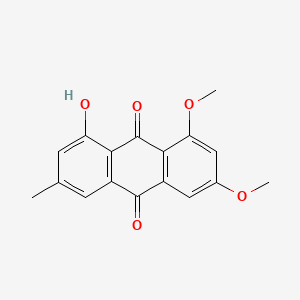

Emodin 6,8-dimethyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-6,8-dimethoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-8-4-10-14(12(18)5-8)17(20)15-11(16(10)19)6-9(21-2)7-13(15)22-3/h4-7,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKZQZYKOMVBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326969 | |

| Record name | NSC624615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-84-8 | |

| Record name | 1-Hydroxy-6,8-dimethoxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin 6,8-dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC624615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN 6,8-DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DI503336G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emodin 6,8-dimethyl ether: A Technical Guide to its Natural Sources, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin 6,8-dimethyl ether, a naturally occurring anthraquinone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation, and an exploration of its biological activities, with a focus on its mechanisms of action as a tyrosinase and histone deacetylase (HDAC) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources

This compound has been identified and isolated from both terrestrial and marine environments. The primary documented natural sources include:

-

Plants: The roots of Ventilago denticulata, a plant belonging to the Rhamnaceae family, have been confirmed as a source of this compound.

-

Fungi: Several species of marine-derived fungi have been found to produce this compound. These include Aspergillus wentii, Aspergillus ustus, and Aspergillus versicolor.

Isolation Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific protocols for this compound are not extensively detailed in the literature, a general approach based on the isolation of anthraquinones from Ventilago and Aspergillus species can be effectively employed.

General Experimental Protocol for Isolation from Ventilago denticulata Roots

-

Extraction:

-

Air-dried and powdered roots of Ventilago denticulata are subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This compound, being moderately polar, is typically expected to be present in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. The polarity is gradually increased, for example, starting with 100% hexane and progressively increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualized under UV light. Fractions containing the compound of interest are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the semi-purified fractions are subjected to preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient system of methanol and water is often employed.

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable for anthraquinones.

-

-

General Experimental Protocol for Isolation from Marine-Derived Aspergillus Species

-

Fungal Fermentation and Extraction:

-

The Aspergillus species is cultured in a suitable liquid or solid medium.

-

The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate.

-

-

Chromatographic Separation:

-

The crude ethyl acetate extract is purified using a combination of chromatographic techniques as described for the plant source, including silica gel column chromatography and preparative HPLC.

-

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the yield of this compound from its natural sources. The concentration of secondary metabolites in natural organisms can vary significantly based on factors such as geographical location, season of collection, and specific strain or chemotype. Further research is required to quantify the abundance of this compound in Ventilago denticulata and various Aspergillus species to assess the feasibility of these sources for large-scale production.

Biological Activities and Mechanisms of Action

This compound has demonstrated promising biological activities, notably as an inhibitor of tyrosinase and histone deacetylase (HDAC).

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of skin-lightening agents. Molecular docking studies have elucidated the potential mechanism of tyrosinase inhibition by this compound.

-

Mechanism: this compound is predicted to bind to the active site of tyrosinase, interacting with key amino acid residues. This binding is thought to be stabilized by hydrophobic interactions and hydrogen bonds, which prevents the natural substrate (L-tyrosine) from accessing the catalytic site, thereby inhibiting melanin production.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in gene expression regulation. Their dysregulation is implicated in various diseases, including cancer. This compound has been identified as an inhibitor of HDACs, with a preference for class II HDACs, particularly HDAC4.

-

Mechanism: The inhibitory activity of this compound against HDAC4 is attributed to its ability to bind to the catalytic pocket of the enzyme. Molecular docking studies suggest that the phenolic hydroxyl group of the compound plays a critical role in this interaction, likely by chelating the zinc ion in the active site, which is essential for the deacetylase activity of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and subsequent alterations in gene expression.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. The development of optimized and standardized isolation protocols is crucial for obtaining sufficient quantities of the pure compound for comprehensive preclinical and clinical studies. Furthermore, quantitative analysis of its abundance in various natural sources will be essential for sustainable sourcing. Future research should focus on elucidating the full spectrum of its pharmacological effects, understanding its pharmacokinetic and pharmacodynamic profiles, and exploring its therapeutic potential in various disease models. The insights provided in this guide aim to facilitate and encourage further research into this intriguing natural compound.

An In-depth Technical Guide on Emodin 6,8-dimethyl ether: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodin 6,8-dimethyl ether, a derivative of the naturally occurring anthraquinone emodin, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for assays relevant to its evaluation and diagrams of associated signaling pathways are included to support further research and development efforts.

Chemical Identity and Structure

This compound, also known by its IUPAC name 1-hydroxy-6,8-dimethoxy-3-methylanthracene-9,10-dione, is a methylated derivative of emodin. The core structure consists of a tricyclic anthraquinone skeleton with a methyl group at position 3, a hydroxyl group at position 1, and two methoxy groups at positions 6 and 8.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-hydroxy-6,8-dimethoxy-3-methylanthracene-9,10-dione |

| Synonyms | This compound, Questin 6-methyl ether, 1-Hydroxy-3-methyl-6,8-dimethoxyanthraquinone |

| CAS Number | 5018-84-8 |

| Molecular Formula | C₁₇H₁₄O₅[1] |

| Molecular Weight | 298.29 g/mol [1] |

| InChI Key | QJKZQZYKOMVBQO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The available information, primarily from computational predictions, is summarized below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| logP (predicted) | 3.4 | PubChem |

Spectral Data

Biological Activity and Signaling Pathways

While research on this compound is not as extensive as that on its parent compound, emodin, some studies have highlighted its potential biological activities.

Antitumor Activity

A study on the synthesis and biological evaluation of emodin anthraquinone derivatives, including a compound identified as 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione (a tautomer of this compound), demonstrated significant inhibition of tumor cell proliferation. This suggests potential anticancer properties for this compound.

The parent compound, emodin, is known to exert its anticancer effects through various signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, it is plausible that it shares some mechanisms with emodin. Emodin has been shown to impact pathways such as:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

-

MAPK/ERK Signaling Pathway: This pathway is involved in cell growth, differentiation, and survival.

-

NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival.

Further research is required to determine the precise signaling pathways affected by this compound.

Neuraminidase Inhibitory Activity

The aforementioned study on emodin derivatives also revealed that 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione exhibited neuraminidase inhibitory activity. Neuraminidase is a key enzyme in many viruses, including influenza, and its inhibition can prevent viral replication. This finding suggests that this compound could be a candidate for the development of antiviral agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. The following are generalized protocols based on standard methodologies for similar compounds.

Synthesis of this compound

A common method for the synthesis of ether derivatives of polyphenolic compounds is through Williamson ether synthesis.

Materials:

-

Emodin

-

Dimethyl sulfate (DMS) or Iodomethane

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF)

-

Reagents for work-up and purification (e.g., hydrochloric acid, ethyl acetate, silica gel for chromatography)

Procedure:

-

Dissolve emodin in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base in excess to deprotonate the hydroxyl groups.

-

Add the methylating agent (DMS or iodomethane) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a weak acid (e.g., dilute HCl) to neutralize the excess base.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified this compound by NMR, IR, and MS.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Neuraminidase Inhibition Assay

A fluorometric assay using the substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) is commonly used to measure neuraminidase activity.

Materials:

-

Neuraminidase enzyme (from Clostridium perfringens or viral source)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer, pH 6.5)

-

This compound stock solution (in DMSO)

-

Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

-

96-well black plates

-

Fluorometer

Procedure:

-

In a 96-well black plate, add the assay buffer, the neuraminidase enzyme, and different concentrations of this compound. Include a positive control (known inhibitor, e.g., oseltamivir), a negative control (enzyme without inhibitor), and a blank (buffer only).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound presents itself as a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and virology. The preliminary findings of its antitumor and neuraminidase inhibitory activities warrant further in-depth investigation. Future research should focus on:

-

Comprehensive Physicochemical Characterization: Obtaining experimental data for properties such as melting point, boiling point, and solubility in various solvents is essential for formulation development.

-

Detailed Spectral Analysis: Full characterization using NMR, IR, and high-resolution MS is necessary to confirm its structure and purity.

-

Elucidation of Biological Mechanisms: In-depth studies are required to identify the specific signaling pathways modulated by this compound in cancer cells and to understand the kinetics of its interaction with neuraminidase.

-

In Vivo Studies: Preclinical animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide provides a foundational resource for scientists and researchers to build upon in their exploration of the therapeutic potential of this compound.

References

Spectroscopic Profile of Emodin 6,8-dimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Emodin 6,8-dimethyl ether (1-hydroxy-6,8-dimethoxy-3-methylanthracene-9,10-dione), a derivative of the naturally occurring anthraquinone, emodin. While direct experimental spectra for this specific derivative are not widely available in the reviewed literature, this document compiles predicted spectroscopic characteristics based on its chemical structure and data from related compounds. It also outlines detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is a methylated derivative of emodin, a compound found in various plants and fungi with known pharmacological activities. The methylation at positions 6 and 8 is expected to alter its physicochemical and biological properties.

Molecular Formula: C₁₇H₁₄O₅[1]

Monoisotopic Mass: 298.0841 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. These are predictive values based on the analysis of the parent compound, emodin, and other related anthraquinone derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.10 | s | - |

| H-4 | ~7.60 | s | - |

| H-5 | ~7.80 | d | ~2.0 |

| H-7 | ~7.30 | d | ~2.0 |

| 1-OH | ~12.0 | s (broad) | - |

| 3-CH₃ | ~2.40 | s | - |

| 6-OCH₃ | ~3.95 | s | - |

| 8-OCH₃ | ~3.95 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~162.0 |

| C-2 | ~121.0 |

| C-3 | ~148.0 |

| C-4 | ~124.0 |

| C-4a | ~133.0 |

| C-5 | ~108.0 |

| C-6 | ~165.0 |

| C-7 | ~106.0 |

| C-8 | ~165.0 |

| C-8a | ~110.0 |

| C-9 | ~182.0 |

| C-10 | ~190.0 |

| C-10a | ~114.0 |

| 3-CH₃ | ~22.0 |

| 6-OCH₃ | ~56.0 |

| 8-OCH₃ | ~56.0 |

Table 3: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (intramolecular H-bond) | 3400 - 3300 | Broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 2950 - 2850 | Medium |

| C=O (quinone, H-bonded) | ~1630 | Strong |

| C=O (quinone, non-H-bonded) | ~1670 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O (ether) | 1250 - 1050 | Strong |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 298 | [M]⁺ |

| 283 | [M - CH₃]⁺ |

| 270 | [M - CO]⁺ |

| 255 | [M - CO - CH₃]⁺ |

| 227 | [M - CO - CO - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 s.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (8-10 tons) to form a transparent or semi-transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A spectrum of the pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution can be directly infused or introduced via liquid chromatography.

Instrumentation and Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate and temperature optimized for the instrument.

-

Mass Range: m/z 50-500.

-

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) can be used to study the fragmentation pattern by selecting the parent ion ([M+H]⁺ or [M-H]⁻).

Workflow and Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

As of the date of this document, specific signaling pathways involving this compound have not been extensively studied. Research on the parent compound, emodin, suggests involvement in various pathways related to inflammation, apoptosis, and cell proliferation. Further investigation is required to elucidate the specific biological activities of this dimethylated derivative.

References

Emodin 6,8-dimethyl ether (Physcion): An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emodin 6,8-dimethyl ether, also known as physcion, is a naturally occurring anthraquinone with a growing body of research highlighting its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying physcion's therapeutic potential, with a primary focus on its anticancer and anti-inflammatory effects. The information presented herein is intended to support further research and drug development initiatives. Key mechanisms of action discussed include the induction of apoptosis and cell cycle arrest, as well as the modulation of critical signaling pathways such as NF-κB, MAPK, and JAK/STAT. This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways.

Introduction

Physcion is an anthraquinone derivative found in various medicinal plants, including those from the Rheum and Cassia genera.[1][2] It has been traditionally used in herbal medicine for its laxative, hepatoprotective, and anti-inflammatory properties.[3][4] Recent scientific investigations have unveiled its potential as an anticancer agent, capable of inducing apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[4][5] Furthermore, its anti-inflammatory and neuroprotective effects are attributed to its ability to modulate key signaling cascades involved in the inflammatory response.[6][7]

Core Anticancer Mechanisms of Action

Physcion exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells (cell cycle arrest).

Induction of Apoptosis

Physcion has been demonstrated to induce apoptosis in a variety of cancer cell lines, including human breast cancer (MDA-MB-231), hepatocellular carcinoma (SMMC7721 and HepG2), and cervical cancer (HeLa).[3][5][8] The pro-apoptotic mechanism of physcion involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in physcion-induced apoptosis include:

-

Activation of Caspases: Physcion treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, and initiator caspases.[5][8] This is often confirmed by the detection of cleaved poly-(adenosine diphosphate ribose) polymerase (PARP).[8]

-

Modulation of Bcl-2 Family Proteins: A shift in the balance of pro-apoptotic and anti-apoptotic Bcl-2 family proteins is a hallmark of physcion's action. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and suppress the pro-apoptotic protein Bid.[5][8] In some cancer cell lines, it upregulates the pro-apoptotic protein Bax.[2]

-

Induction of Oxidative Stress: Physcion can induce the generation of reactive oxygen species (ROS), which in turn triggers apoptosis.[4][5] This increase in intracellular ROS can lead to mitochondrial dysfunction and the release of pro-apoptotic factors.

Induction of Cell Cycle Arrest

Physcion can inhibit cancer cell proliferation by causing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell type.[5][8]

The key molecular players in physcion-induced cell cycle arrest include:

-

Downregulation of Cyclins and CDKs: In MDA-MB-231 breast cancer cells, physcion induces G0/G1 phase arrest by downregulating the expression of Cyclin D1, Cyclin A, CDK4, and CDK2.[8][9]

-

Suppression of Rb Phosphorylation: The retinoblastoma (Rb) protein is a key regulator of the G1/S checkpoint. Physcion has been shown to suppress the phosphorylation of Rb, thereby preventing cell cycle progression.[8][10]

-

Inhibition of c-Myc: The oncoprotein c-Myc, which plays a crucial role in cell proliferation, is also downregulated by physcion treatment.[8][9]

Core Anti-inflammatory Mechanisms of Action

Physcion exhibits significant anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Physcion has been shown to inhibit the activation of this pathway.[7][11] In models of cerebral ischemia-reperfusion injury, physcion attenuates the inflammatory response by inhibiting the TLR4/NF-κB signaling pathway.[7][12] This is evidenced by the reduced phosphorylation of IκB and the p65 subunit of NF-κB.[7][11]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. Physcion has been observed to attenuate the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in stimulated human mast cells.[6]

Inhibition of the JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in cytokine signaling and immune responses. Physcion has been shown to prevent optic nerve injury by inhibiting the JAK2/STAT3 pathway.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of physcion.

Table 1: Effects of Physcion on Cancer Cell Viability and Apoptosis

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | SRB Assay | Not specified | Significant anti-proliferative activity | [8] |

| MDA-MB-231 (Breast Cancer) | Flow Cytometry | 140 μM | Significant increase in sub-G1 phase population | [8] |

| HeLa (Cervical Cancer) | MTT Assay | 80 µM | Inhibition of cell viability | [5] |

| HeLa (Cervical Cancer) | Flow Cytometry | 80 µM | 33.06% apoptotic cells | [5] |

| HeLa (Cervical Cancer) | Flow Cytometry | 160 µM | 64.38% apoptotic cells | [5] |

| CNE2 (Nasopharyngeal Carcinoma) | MTT Assay | 5, 10, 20 µM | Dose-dependent suppression of cell viability | [4] |

| SMMC7721 & HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | Not specified | Suppression of cell growth | [3] |

Table 2: Effects of Physcion on Cell Cycle Distribution

| Cell Line | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Not specified | Accumulation of cells in G0/G1 phase | [8] |

| HeLa (Cervical Cancer) | 80 µM | 59.71% of cells in G0/G1 phase (Control: 50.33%) | [5] |

| HeLa (Cervical Cancer) | 160 µM | 63.38% of cells in G0/G1 phase (Control: 50.33%) | [5] |

| HeLa (Cervical Cancer) | 200 µM | Over 76% of cells in G0/G1 phase | [5] |

| CNE2 (Nasopharyngeal Carcinoma) | 10, 20 µM | Dose-dependent G1 phase blockage | [4] |

Table 3: Effects of Physcion on Protein Expression

| Cell Line | Protein | Concentration | Effect | Reference |

| MDA-MB-231 | Cyclin D1, Cyclin A, CDK4, CDK2, c-Myc, p-Rb | Not specified | Downregulation | [8] |

| MDA-MB-231 | Cleaved PARP | Not specified | Induction | [8] |

| MDA-MB-231 | Bcl-2, Bid | Not specified | Suppression | [8] |

| HeLa | Caspase 3/7 | 80, 160, 200, 300 µM | Concentration-dependent activation | [5] |

| HeLa | Bcl-2 | 80, 160, 200, 300 µM | Concentration-dependent inactivation | [5] |

| HMC-1 | p-ERK, p-JNK, p-p38, p-IKKβ, p-IκBα | Not specified | Attenuation | [6] |

| SH-SY5Y | TLR4, p-p65, p-IκB | 10-40 μM | Reversal of OGD/R-induced upregulation | [7][11] |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: MDA-MB-231 (human breast cancer), HeLa (human cervical cancer), CNE2 (human nasopharyngeal carcinoma), SMMC7721 and HepG2 (human hepatocellular carcinoma), HMC-1 (human mast cell), SH-SY5Y (human neuroblastoma).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Physcion Treatment: Physcion is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations for treating the cells for specified time periods (e.g., 24 or 48 hours).

Cell Viability Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of physcion. After the treatment period, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Sulforhodamine B (SRB) Assay: Following treatment, cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB solution. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at a specific wavelength.

Apoptosis Assays

-

Flow Cytometry with Annexin V/PI Staining: Treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) is then quantified using a flow cytometer.

-

Hoechst Staining: Cells grown on coverslips are treated with physcion, fixed, and then stained with Hoechst 33342. Nuclear morphology, such as chromatin condensation and nuclear fragmentation, is observed under a fluorescence microscope.

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: Treated cells are harvested, fixed in cold 70% ethanol, and then stained with a solution containing PI and RNase A. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and the protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, caspase-3, Cyclin D1, p-p65) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. scispace.com [scispace.com]

- 2. Physcion - LKT Labs [lktlabs.com]

- 3. Physcion induces apoptosis in hepatocellular carcinoma by modulating miR-370 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Physcion Protects Rats Against Cerebral Ischemia-Reperfusion Injury via Inhibition of TLR4/NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Physcion Protects Rats Against Cerebral Ischemia-Reperfusion Injury via Inhibition of TLR4/NF-kB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physcion prevents induction of optic nerve injury in rats via inhibition of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Emodin 6,8-dimethyl ether: A Compound of Emerging Interest with Limited Pharmacological Data

A comprehensive review of available scientific literature reveals a significant scarcity of specific pharmacological data for Emodin 6,8-dimethyl ether. While its parent compound, emodin, is the subject of extensive research for its diverse biological activities, the 6,8-dimethyl ether derivative remains largely unexplored. This technical guide summarizes the currently available information on this compound and provides an in-depth overview of the well-documented pharmacological activities of emodin as a predictive framework for its derivative.

This compound: Synthesis and Investigated Activities

Recent synthetic efforts have successfully produced this compound, also known as 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione. This compound has been reported as a natural product and has been synthesized for the first time in a study focused on creating a series of emodin derivatives.

Within this study, a library of emodin derivatives, including the 6,8-dimethyl ether, was screened for biological activity. The research indicated that some of these derivatives exhibited neuraminidase inhibitory activity and were capable of inhibiting tumor cell proliferation. However, the study does not provide specific quantitative data or detailed mechanistic insights for this compound itself, instead presenting the findings for the series of compounds as a whole.

Due to the lack of specific studies on the pharmacological activities of this compound, a detailed summary of its quantitative data, experimental protocols, and signaling pathways cannot be provided at this time.

Pharmacological Activities of Emodin: A Potential Blueprint

To provide a foundation for future research and to hypothesize potential areas of investigation for this compound, this section details the well-established pharmacological activities of its parent compound, emodin. It is crucial to note that these activities are characteristic of emodin and have not been confirmed for its 6,8-dimethyl ether derivative. Methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.

Anti-Cancer Activity

Emodin has demonstrated potent anti-cancer effects across a variety of cancer cell lines and in preclinical models. Its mechanisms are multifaceted and involve the modulation of several key signaling pathways.

Signaling Pathways Implicated in Emodin's Anti-Cancer Effects:

Emodin has been shown to influence a number of critical signaling pathways involved in cancer progression. These include, but are not limited to, the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Caption: Simplified signaling pathways modulated by Emodin in cancer.

Quantitative Data on Emodin's Anti-Cancer Activity (In Vitro):

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | 43.87 ± 1.28 | [1] |

| MCF-7 | Breast Cancer | 52.72 ± 2.22 | [1] |

| A549 | Lung Cancer | 3.70 | [2] |

Experimental Protocols for Assessing Anti-Cancer Activity:

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of emodin for 24, 48, or 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cancer cells with emodin for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-Inflammatory Activity

Emodin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Signaling Pathways in Emodin's Anti-Inflammatory Action:

A key mechanism of emodin's anti-inflammatory effect is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

Caption: Emodin's inhibition of the NF-κB inflammatory pathway.

Experimental Protocol for Assessing Anti-Inflammatory Activity:

-

Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Culture macrophages (e.g., RAW 264.7 cells) in 96-well plates.

-

Pre-treat the cells with various concentrations of emodin for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After 24 hours, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate.

-

Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

-

Other Pharmacological Activities

Emodin has also been reported to possess a range of other biological effects, including:

-

Antiviral activity

-

Antibacterial effects

-

Immunosuppressive properties

-

Hepatoprotective effects

-

Neuroprotective potential

Future Directions

The limited research on this compound presents a significant opportunity for further investigation. Future studies should focus on:

-

Comprehensive evaluation of its pharmacological activities: Screening for anti-cancer, anti-inflammatory, antiviral, and other potential therapeutic effects.

-

Determination of its mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo efficacy and safety studies: Assessing its therapeutic potential and toxicity profile in animal models.

-

Pharmacokinetic studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a synthesized natural product derivative with preliminary indications of biological activity. However, a profound lack of specific pharmacological data necessitates further research to unlock its therapeutic potential. The extensive knowledge of its parent compound, emodin, provides a valuable roadmap for future investigations into the biological properties of this promising, yet understudied, molecule. Researchers in drug discovery and development are encouraged to explore the pharmacological landscape of this compound to determine its potential as a novel therapeutic agent.

References

In Vitro Studies of Emodin Derivatives: A Technical Guide for Researchers

Disclaimer: Direct in-depth research on the in vitro activities of Emodin 6,8-dimethyl ether (1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione) is limited in publicly available scientific literature. One study notes the first-time synthesis of this compound as part of a broader investigation into emodin derivatives, but does not provide extensive in vitro data for this specific molecule.[1]

Therefore, this technical guide provides a comprehensive overview of the in vitro studies of the parent compound, emodin , and its other derivatives. The methodologies, data, and observed signaling pathways presented herein are intended to serve as a valuable reference and a foundational framework for researchers, scientists, and drug development professionals interested in the potential activities of this compound and other related anthraquinones.

Quantitative Data on the In Vitro Bioactivity of Emodin and Its Derivatives

The antiproliferative and cytotoxic effects of emodin and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Emodin | HepG2 (Human Liver Cancer) | Cell Viability | 43.87 ± 1.28 | [2] |

| MCF-7 (Human Breast Cancer) | Cell Viability | 52.72 ± 2.22 | [2] | |

| L02 (Human Normal Liver) | Cytotoxicity | 22.52 ± 0.18 | [2] | |

| U-87 (Human Glioblastoma) | Enzyme Inhibition (PGAM1) | 19.82 | [3] | |

| Patient-derived Glioblastoma (X01) | Enzyme Inhibition (PGAM1) | 17.08 | [3] | |

| Emodin Derivative (7a) | HepG2 (Human Liver Cancer) | Cell Viability | 4.95 | [2] |

| Aloe-emodin Derivative (6b) | MDA-MB-231 (Human Breast Cancer) | Cell Viability | 1.32 | [4] |

| Aloe-emodin Derivative (6e) | MDA-MB-231 (Human Breast Cancer) | Cell Viability | 0.99 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments commonly employed in the study of emodin and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

-

Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways implicated in the bioactivity of emodin and a typical experimental workflow for its in vitro evaluation.

Figure 1: A typical experimental workflow for the in vitro assessment of a novel compound.

Emodin has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation.[5]

Figure 2: Emodin's inhibitory effect on the pro-survival PI3K/Akt signaling pathway.

The anti-inflammatory properties of emodin are often attributed to its ability to suppress the NF-κB signaling pathway.[6]

Figure 3: Inhibition of the NF-κB signaling pathway by emodin, leading to reduced inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of pyrazole-linked aloe emodin derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Emodin 6,8-dimethyl ether (Physcion): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin 6,8-dimethyl ether, more commonly known as physcion, is a naturally occurring anthraquinone derivative found in a variety of medicinal plants, including those of the Rheum, Polygonum, and Cassia genera.[1][2] It is structurally related to emodin, a well-studied anthraquinone.[1] Physcion has garnered significant scientific interest due to its diverse pharmacological activities, which include anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide provides a comprehensive overview of the existing literature on physcion, with a focus on its quantitative biological data, detailed experimental methodologies, and the molecular signaling pathways it modulates.

Quantitative Biological Data

The biological activities of physcion have been quantified in numerous studies, providing valuable data for researchers and drug development professionals. The following tables summarize the key quantitative findings.

Table 1: Anticancer Activity of Physcion

| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |

| CNE2 | Nasopharyngeal Carcinoma | MTT Assay | ~15 µM | 48 h | [5] |

| MDA-MB-231 | Breast Cancer | SRB Assay | 45.4 µM | 72 h | [6] |

| HeLa | Cervical Cancer | MTT Assay | Not explicitly stated, but significant viability reduction at 80-300 µM | 48 h | [4] |

| SH-SY5Y | Neuroblastoma (in an OGD/R model) | Not specified | Protective effect at 10-40 µM | 24 h | [3] |

IC50: Half-maximal inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. SRB: Sulforhodamine B. OGD/R: Oxygen-glucose deprivation/reperfusion.

Table 2: Enzyme Inhibition by Physcion

| Enzyme | Assay | IC50 Value | Kd Value | Reference |

| 6-phosphogluconate dehydrogenase (6PGD) | Not specified | 38.5 µM | 26.0 µM | [3] |

Kd: Dissociation constant.

Table 3: Antimicrobial Activity of Physcion

| Organism | Type | Method | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus spp. | Bacteria | Not specified | Activity reported | [7] |

| Pseudomonas spp. | Bacteria | Not specified | Activity reported | [7] |

| Escherichia spp. | Bacteria | Not specified | Activity reported | [7] |

| Candida spp. | Fungi | Not specified | Activity reported | [7] |

| Aspergillus spp. | Fungi | Not specified | Activity reported | [7] |

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in physcion research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of physcion (e.g., 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with physcion at the desired concentrations and for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.[2][8][9]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[2][8][9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with physcion as required for the experiment.

-

Cell Harvesting: Collect both the adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[10][11]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10][11]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Signaling Pathways and Molecular Mechanisms

Physcion exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

References

- 1. Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physcion - LKT Labs [lktlabs.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Novel Ether Derivatives of Emodin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin, a naturally occurring anthraquinone, has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] Structural modification of the emodin scaffold is a key strategy to enhance its therapeutic potential and overcome limitations such as poor bioavailability. This technical guide focuses on the synthesis and biological evaluation of novel ether derivatives of emodin, specifically di-methoxy and di-methyl-di-methoxy analogues, as promising candidates for anticancer drug development. While direct literature on "Emodin 6,8-dimethyl ether" is scarce, this guide provides a comprehensive overview of closely related and synthetically accessible derivatives.

Synthesis of Novel Emodin Ether Derivatives

A series of emodin anthraquinone derivatives have been designed and synthesized, including 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione, a natural compound synthesized for the first time, and 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione, a novel compound.[3]

Experimental Protocol: Synthesis of 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione

A detailed experimental protocol for the synthesis of 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione is not available in the reviewed literature. However, a general approach to the synthesis of emodin ethers involves the selective methylation of the hydroxyl groups.

Experimental Protocol: Synthesis of 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione

Similarly, a detailed step-by-step protocol for the synthesis of 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione is not fully detailed in the available literature. The synthesis would likely involve a multi-step process starting from a suitable anthraquinone precursor, followed by methylation and dimethylation reactions.

Biological Activity and Anticancer Potential

Several of the newly synthesized emodin derivatives have demonstrated significant inhibitory activity against tumor cell proliferation.[3]

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of the synthesized emodin derivatives was evaluated against the human colon cancer cell line HCT116. The results are summarized in the table below.

| Compound | IC50 (µM) against HCT116 cells |

| 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione | > 50 |

| 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione | 12.5 |

Data sourced from Li et al., 2020.[3]

The compound 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione exhibited the most potent anticancer activity among the synthesized derivatives.[3]

Mechanism of Action: Signaling Pathways

The anticancer mechanism of 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione was further investigated, revealing its ability to induce apoptosis and arrest the cell cycle in HCT116 cancer cells. This is achieved through the elevation of intracellular reactive oxygen species (ROS).[3]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Emodin 6,8-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Emodin 6,8-dimethyl ether, a derivative of the natural anthraquinone emodin. Emodin and its derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This protocol is based on the principles of the Williamson ether synthesis, adapted for the selective methylation of the phenolic hydroxyl groups of emodin.

Introduction

Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione) possesses three phenolic hydroxyl groups at positions 1, 3, and 8. The hydroxyl groups at positions 1 and 8 exhibit lower reactivity towards methylation due to intramolecular hydrogen bonding with the adjacent carbonyl groups. The hydroxyl group at position 3 is the most acidic and therefore most reactive. However, under specific basic conditions, it is possible to achieve selective methylation at the 6 and 8 positions. This protocol describes a method for the selective O-methylation of emodin at the 6 and 8 positions to yield this compound.

Materials and Reagents

-

Emodin (95% purity or higher)

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography (60-120 mesh)

-

Deionized water

-

Brine solution (saturated NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, heating mantle, rotary evaporator, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process: the selective methylation of emodin followed by the purification of the desired product.

Step 1: Selective Methylation of Emodin

-

To a 250 mL round-bottom flask, add emodin (1.0 g, 3.7 mmol) and anhydrous potassium carbonate (2.04 g, 14.8 mmol).

-

Add 100 mL of anhydrous acetone to the flask.

-

Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.

-

To the stirred suspension, add dimethyl sulfate (0.78 mL, 8.14 mmol) dropwise over 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) and maintain for 24 hours.

-

Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3 v/v). The starting material (emodin) and the desired product will have different Rf values.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with acetone (3 x 20 mL).

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 2: Purification by Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent from the combined fractions under reduced pressure to yield the purified product as a yellow-orange solid.

-

Dry the final product under vacuum to remove any residual solvent.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Emodin |

| Product | This compound |

| Molecular Formula | C₁₇H₁₄O₅ |

| Molecular Weight | 298.29 g/mol |

| Theoretical Yield | 1.10 g |

| Actual Yield | (To be determined experimentally) |

| Percent Yield (%) | (To be calculated) |

| Appearance | Yellow-orange solid |

Table 2: Spectroscopic Data

| Data Type | Emodin (Starting Material) | This compound (Product) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 12.12 (s, 1H, 1-OH), 12.01 (s, 1H, 8-OH), 7.81 (s, 1H, H-4), 7.63 (s, 1H, H-5), 7.26 (s, 1H, H-2), 7.08 (s, 1H, H-7), 2.47 (s, 3H, -CH₃) | ~12.0 (s, 1H, 1-OH), ~7.7 (d, 1H), ~7.5 (d, 1H), ~7.1 (d, 1H), ~6.9 (d, 1H), ~3.9 (s, 3H, 6-OCH₃), ~3.8 (s, 3H, 8-OCH₃), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 192.5, 182.0, 165.2, 162.7, 162.1, 148.5, 135.4, 133.2, 124.5, 121.3, 110.0, 109.3, 108.3, 22.2 | (Predicted shifts based on methylation) |

| Mass Spec. (ESI-MS) m/z | 269.0 [M-H]⁻ | 297.1 [M-H]⁻, 321.1 [M+Na]⁺ |

Note: The NMR data for the product are predicted values and should be confirmed by experimental analysis.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Biological Signaling Pathway

Emodin and its derivatives, such as physcion (emodin 8-methyl ether), have been shown to exert their anti-cancer effects by modulating various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway by emodin derivatives.

Emodin 6,8-dimethyl ether for cancer cell line studies

Application Notes and Protocols: Emodin for Cancer Cell Line Studies

Disclaimer: Initial searches for "Emodin 6,8-dimethyl ether" did not yield specific studies on this particular derivative. The following application notes and protocols are based on the extensive research available for the parent compound, Emodin , and are intended to serve as a comprehensive template for researchers.

Introduction

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a natural anthraquinone derivative isolated from the roots and rhizomes of various medicinal plants, including Rheum palmatum and Polygonum cuspidatum.[1] Pharmacological studies have revealed that emodin exerts anti-proliferative effects on a wide range of cancer cells, such as those from pancreatic, breast, hepatocellular, and lung carcinomas.[1] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.[2][3] This document provides a detailed overview of the application of emodin in cancer cell line studies, including quantitative data, experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Summary of Emodin's Effects on Cancer Cell Lines

The following table summarizes the quantitative effects of emodin on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Effect | Concentration | Key Findings |

| HepG2 | Hepatocellular Carcinoma | Cell Cycle Arrest | Not specified | Arrest at G2/M phase.[2] |

| Hep3B | Hepatocellular Carcinoma | Cell Cycle Arrest | Not specified | Arrest at G2/M phase.[2] |

| Huh7 | Hepatocellular Carcinoma | Cell Cycle Arrest | Not specified | Arrest at G2/M phase.[2] |

| A549 | Lung Cancer | Cell Viability Reduction | 1-30 µM | Dose-dependent reduction in viability.[2] |

| Cell Cycle Arrest | Not specified | Augmentation of G0/G1 phase, reduction in S and G2/M phases.[2] | ||

| H520 | Lung Cancer | Cell Viability Reduction | 1-30 µM | Dose-dependent reduction in viability.[2] |

| H1975 | Lung Cancer | Cell Viability Reduction | 1-30 µM | Dose-dependent reduction in viability.[2] |

| H1299 | Lung Cancer | Cell Viability Reduction | 1-30 µM | Dose-dependent reduction in viability.[2] |

| H460 | Lung Cancer | Cell Viability Reduction | 1-30 µM | Dose-dependent reduction in viability.[2] |

| SW620 | Colon Cancer | Viability Inhibition | 10, 20, 40 µM | Dose-dependent inhibition.[4] |

| HCT116 | Colon Cancer | Viability Inhibition | 10, 20, 40 µM | Dose-dependent inhibition.[4] |

Experimental Protocols

Cell Culture and Emodin Treatment

-

Cell Lines: Human cancer cell lines such as HepG2, A549, SW620, etc., can be obtained from certified cell banks (e.g., ATCC).

-

Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Emodin Preparation: A stock solution of emodin is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis) and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of emodin or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

After treatment with emodin, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well of a 96-well plate.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Cells are treated with emodin in 6-well plates.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Cells are treated with emodin, harvested, and washed with PBS.

-

Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

Mandatory Visualizations

Caption: General experimental workflow for studying the effects of emodin.

Caption: Key signaling pathways modulated by emodin in cancer cells.

References

- 1. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Emodin Inhibits Inflammation, Carcinogenesis, and Cancer Progression in the AOM/DSS Model of Colitis-Associated Intestinal Tumorigenesis [frontiersin.org]

Application Notes and Protocols for Emodin 6,8-dimethyl ether (Physcion) as an Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin 6,8-dimethyl ether, also known as physcion or parietin, is a naturally occurring anthraquinone derivative found in various plants.[1][2][3] Emerging research has highlighted its potential as a potent anti-inflammatory agent, exhibiting inhibitory effects on key signaling pathways implicated in the inflammatory response.[1][2][4][5] These application notes provide a comprehensive overview of the anti-inflammatory properties of physcion, its mechanisms of action, and detailed protocols for its investigation in both in vitro and in vivo models.

Mechanism of Action

Physcion exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary mechanisms identified include:

-

Inhibition of the TLR4/NF-κB Pathway: Physcion has been shown to suppress the activation of Toll-like receptor 4 (TLR4) and the subsequent nuclear translocation of nuclear factor-kappa B (NF-κB).[4][5][6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][7]

-

Suppression of the JAK/STAT Pathway: Physcion can inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. By reducing the phosphorylation of key proteins like STAT3, it curtails the inflammatory response mediated by this pathway.

-

Attenuation of NLRP3 Inflammasome Activation: Physcion has been demonstrated to inhibit the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a key multiprotein complex that triggers the maturation and release of IL-1β.

These mechanisms collectively contribute to the reduction of inflammation, making physcion a promising candidate for further investigation as a therapeutic agent.

Data Presentation

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of physcion.

Table 1: In Vitro Anti-Inflammatory Activity of Physcion

| Cell Line | Inflammatory Stimulus | Physcion Concentration | Measured Parameter | Result |

| SH-SY5Y | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10, 20, 40 µM | Cell Viability | Increased viability in a dose-dependent manner |

| SH-SY5Y | OGD/R | 10, 20, 40 µM | LDH Release | Decreased LDH release in a dose-dependent manner |

| SH-SY5Y | OGD/R | 40 µM | TNF-α, IL-1β, IL-6 Levels | Significant decrease in cytokine levels |

| CNE2 | - | 5, 10, 20 µmol/L | Cell Viability | Dose-dependent suppression of viability at 48h |